![molecular formula C17H16N4O2S B5846074 4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
The compound “4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole” belongs to the class of triazole derivatives. Triazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of triazole derivatives can vary depending on the specific compound and its targets. Some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Triazole derivatives can affect various biochemical pathways. For instance, some triazole-pyrimidine hybrids have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . .
Result of Action
Some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl chloride with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole
Uniqueness
4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzyl and sulfanyl groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-ethyl-3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-20-16(14-6-4-3-5-7-14)18-19-17(20)24-12-13-8-10-15(11-9-13)21(22)23/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAMGAVCGIYGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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